(S)-1-Cyclohexylpropan-1-amine hydrochloride
Description
(S)-1-Cyclohexylpropan-1-amine hydrochloride (CAS: 19146-54-4) is a chiral amine salt characterized by its cyclohexyl substituent and (S)-stereochemistry at the α-carbon. The compound is structurally defined by a propane backbone with an amine group at position 1, a cyclohexyl group at the same carbon, and a hydrochloride counterion enhancing its stability and solubility .
Suppliers like Shaanxi Dideu Medichem Co. Ltd and Arctom emphasize its role in addressing therapeutic areas such as neurology, oncology, and infectious diseases, aligning with the demand for structurally diverse amines in medicinal chemistry .
Properties
IUPAC Name |
(1S)-1-cyclohexylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h8-9H,2-7,10H2,1H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZJYHDMXBYONO-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1CCCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19146-54-4 | |
| Record name | Cyclohexanemethanamine, α-ethyl-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19146-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cyclohexylpropan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or nitrile precursor. One common method is the catalytic hydrogenation of 1-cyclohexylpropan-1-one using a chiral catalyst to ensure the formation of the (S)-enantiomer. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, often in the presence of a solvent like ethanol or methanol.
Another method involves the reduction of 1-cyclohexylpropanenitrile using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically performed in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes using fixed-bed reactors. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through crystallization or distillation techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Cyclohexylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or NaBH4 are employed under anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(S)-1-Cyclohexylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-Cyclohexylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of (S)-1-cyclohexylpropan-1-amine hydrochloride are listed below, with key differences in substituents, stereochemistry, and physicochemical properties influencing their applications.
Table 1: Structural Comparison of Similar Amine Hydrochlorides
*Similarity Score: Calculated via Tanimoto coefficient (structural fingerprint comparison) .
Key Findings:
Cyclohexyl vs. Aromatic Substituents :
- Cyclohexyl-containing analogs (e.g., 1-cyclohexylpropan-2-amine hydrochloride) exhibit higher hydrophobicity compared to aryl-substituted derivatives like (S)-1-(3-chlorophenyl)propan-1-amine hydrochloride, which may influence their pharmacokinetic profiles .
- Aromatic analogs (e.g., fluorophenyl or chlorophenyl derivatives) are often prioritized in CNS drug development due to enhanced blood-brain barrier permeability .
Stereochemical Impact :
- The (S)-configuration in this compound distinguishes it from racemic mixtures or other stereoisomers, which are critical for enantioselective synthesis .
Commercial Availability :
- Industrial-grade pricing varies significantly. For example, this compound is priced at €414.00/g (CymitQuimica), while simpler analogs like cis-4-methylcyclohexanamine hydrochloride are more cost-effective due to lower synthetic complexity .
Table 2: Commercial and Physicochemical Data
*Estimated based on structural analogs.
Biological Activity
(S)-1-Cyclohexylpropan-1-amine hydrochloride is a chiral amine compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by its cyclohexyl group attached to a propanamine backbone. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily linked to its interaction with G-protein coupled receptors (GPCRs) . GPCRs are integral membrane proteins that play crucial roles in cellular signaling pathways. The compound's agonistic or antagonistic effects on specific GPCRs can lead to various physiological responses, including modulation of neurotransmitter release and influence on pain pathways.
Interaction with GPCRs
Research indicates that this compound may selectively bind to certain GPCR subtypes, potentially influencing conditions such as pain, inflammation, and mood disorders. For instance, it has been noted that the compound exhibits differential activity compared to its (R)-enantiomer, which can be devoid of agonist activity .
Pharmacological Effects
The pharmacological effects of this compound include:
- Analgesic Properties : Potential modulation of pain pathways through GPCR interaction.
- Anti-inflammatory Effects : Inhibition of inflammatory mediators via receptor signaling.
- Neurotransmitter Modulation : Influence on serotonin and norepinephrine levels.
Data Table: Biological Activity Summary
Case Study 1: Analgesic Effects in Animal Models
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reduction in pain response during formalin-induced nociception tests. The results indicated that the compound effectively reduced both the acute and inflammatory phases of pain .
Case Study 2: Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in managing inflammatory diseases .
Research Findings
Recent research highlights the importance of chirality in determining the biological activity of amines. The (S)-enantiomer of 1-cyclohexylpropan-1-amine has been shown to exhibit more pronounced biological effects compared to its (R)-counterpart, emphasizing the significance of stereochemistry in drug design .
Q & A
Q. What are the key synthetic routes for (S)-1-Cyclohexylpropan-1-amine hydrochloride?
The synthesis typically involves three stages:
- Cyclohexylation : Formation of the cyclohexyl group via catalytic methods (e.g., rhodium or copper catalysts for cyclopropane derivatives) .
- Amination : Introduction of the amine group using ammonia or alkylamine sources under high pressure (5–10 bar) and elevated temperatures (80–120°C) .
- Hydrochloride Salt Formation : Reaction with hydrochloric acid to precipitate the final product . Methodological Tip: Monitor reaction progress via TLC or HPLC to ensure intermediate purity before proceeding to the next step.
Q. How can the enantiomeric purity of this compound be verified?
Use chiral HPLC or polarimetry to determine enantiomeric excess (ee). For structural confirmation:
- NMR : Analyze / spectra to confirm stereochemistry and functional groups .
- X-ray Crystallography : Resolve absolute configuration for rigorous validation . Note: Compare retention times with racemic mixtures in HPLC to assess ee .
Q. What are common purification techniques for this compound?
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
- Column Chromatography : Employ silica gel with a gradient of ethyl acetate and hexane for intermediates .
- Acid-Base Extraction : Leverage the amine’s basicity to separate it from neutral byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the amination step?
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or Raney Ni) for hydrogenation efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to stabilize intermediates .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and enhance selectivity . Data Analysis: Apply Design of Experiments (DoE) to identify critical parameters (e.g., pressure, molar ratios) .
Q. What strategies mitigate side reactions during cyclohexylation?
- Protecting Groups : Temporarily block reactive sites (e.g., amine) with Boc or Fmoc groups to prevent undesired substitutions .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of sensitive intermediates .
- Byproduct Monitoring : Use GC-MS to detect and quantify impurities like cyclohexene derivatives .
Q. How does steric hindrance from the cyclohexyl group influence reactivity?
The bulky cyclohexyl moiety reduces nucleophilic substitution rates but enhances stability in acidic conditions.
Q. What analytical challenges arise when characterizing degradation products?
- LC-MS/MS : Identify hydrolyzed or oxidized products (e.g., cyclohexanol derivatives) under accelerated stability testing .
- Isotopic Labeling : Use -labeled amine precursors to track degradation pathways . Case Study: Contradictory NMR data may indicate hydrate formation—confirm via Karl Fischer titration .
Application-Oriented Questions
Q. How is this compound utilized in asymmetric catalysis?
The chiral amine serves as a ligand in metal-catalyzed reactions (e.g., Pd-mediated cross-couplings).
Q. What pharmacological assays are relevant for evaluating its bioactivity?
- Receptor Binding Assays : Screen for affinity toward neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
- Metabolic Stability : Assess hepatic clearance using microsomal incubations and LC-MS quantification . Challenge: Address solubility issues in physiological buffers by using co-solvents (e.g., DMSO ≤ 0.1%) .
Data Management and Reproducibility
Q. How should researchers document synthetic procedures for reproducibility?
- Detailed Logs : Record exact reagent grades, equipment calibration dates, and ambient conditions (humidity, temperature) .
- Open Data : Deposit spectral data (NMR, HPLC) in public repositories (e.g., PubChem) with accession codes .
Example: A 5% deviation in yield between labs may stem from trace moisture—specify desiccant use in protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
